Malabaricone A Malabaricone A Malabaricone A is a natural product found in Myristica gigantea, Myristica malabarica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 63335-23-9
VCID: VC1609466
InChI: InChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2
SMILES: C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol

Malabaricone A

CAS No.: 63335-23-9

Cat. No.: VC1609466

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Malabaricone A - 63335-23-9

Specification

CAS No. 63335-23-9
Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
IUPAC Name 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one
Standard InChI InChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2
Standard InChI Key IAXIHKJASWPASP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O
Canonical SMILES C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O

Introduction

Chemical Properties and Structure

Malabaricone A is an acylphenol with the chemical name 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one. It is also known by the CAS number 63335-23-9 . The molecular formula of Malabaricone A corresponds to a molecular weight of 326.4 g/mol, as computed by PubChem 2.2 .

The basic structural framework of malabaricones, including Malabaricone A, consists of a 2,6-dihydroxyacetophenone unit connected to a benzene ring through a C8 alkyl chain . This characteristic structure places it in the category of diarylnonanoids. The compound's stability is enhanced by both intra- and intermolecular hydrogen bonding interactions, particularly involving the hydroxyl groups, which enable the formation of an infinite zigzag chain structure in its crystalline form .

Crystallographic studies registered with the Cambridge Crystallographic Data Centre (CCDC) under number 605059 have provided detailed insights into the three-dimensional structure of Malabaricone A . This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacological properties.

Table 1: Chemical Properties of Malabaricone A

PropertyValue
Chemical Name1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one
CAS Number63335-23-9
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Physical StateSolid
PubChem CID324062
CCDC Number605059

Isolation and Characterization Methods

The isolation of Malabaricone A from plant material involves several extraction and chromatographic techniques. Based on the available literature, the following methods have been employed:

Sequential extraction of plant material (particularly the fruit rind of Myristica malabarica) is typically performed using solvents of increasing polarity, such as ether, methanol, and water . The methanolic extract has been reported to contain the highest concentration of malabaricones.

The methanolic extract is further fractionated into different polarity fractions. From studies on Rampatri, five fractions (F1-F5) were obtained, with the second fraction (F2) containing the highest concentration of bioactive compounds, including Malabaricone A .

Purification of Malabaricone A is achieved through column chromatography using silica gel (Merck 60, mesh sizes of 60–120 or 100–200) . Thin-layer chromatography (TLC) is used to monitor the separation process, with visualization under UV light at wavelengths of 254 nm and 365 nm .

For characterization, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) is employed, typically using a Bruker ADVANCE 500 MHz instrument with CD3COCD3 as the solvent . High-performance liquid chromatography (HPLC) is used for quantitative analysis and to confirm purity, with systems such as the Shimadzu HPLC-LC 20A series equipped with a C18 column. The mobile phase typically consists of 0.25% acetic acid in water and methanol in a 1:1 ratio, with a flow rate of 1.0 mL/min . This method yields compounds with purity exceeding 96%.

These methods collectively ensure the isolation of pure Malabaricone A for subsequent biological and pharmacological studies.

Biological Activities

Anticancer Activity

Malabaricone A has demonstrated significant anticancer activity against various cancer types, with particularly promising results against triple-negative breast cancer and hematological malignancies.

Activity Against Triple-Negative Breast Cancer

Recent research has revealed that Malabaricone A exhibits potent cytotoxicity against triple-negative breast cancer (TNBC) cells, a subtype of breast cancer that lacks estrogen receptors, progesterone receptors, and HER2 protein, making it difficult to treat with conventional therapies .

In studies using the MDA-MB-231 TNBC cell line, Malabaricone A demonstrated significant cytotoxicity with an IC50 value of 8.81 ± 0.03 μM . This suggests that Malabaricone A could be effective at relatively low concentrations, which is a desirable characteristic for potential therapeutic agents.

In vitro fluorimetric assays confirmed the ability of Malabaricone A to induce apoptosis (programmed cell death) in TNBC cells . Additionally, the compound was shown to cause nuclear fragmentation, a hallmark of apoptotic cell death.

Furthermore, ultrasensitive surface-enhanced Raman spectroscopy provided evidence of DNA fragmentation during cellular apoptosis induced by Malabaricone A . This multi-method confirmation of apoptotic induction strengthens the evidence for Malabaricone A's anticancer potential.

Activity Against Leukemia and Multiple Myeloma

Malabaricone A has also been tested against a panel of human leukemia and multiple myeloma cell lines, with promising results . The cytotoxicity of Malabaricone A was evaluated in terms of IC50 values (the concentration required to inhibit cell growth by 50%).

In MultiDrug Resistance-negative (MDR-) cell lines, the IC50 values of Malabaricone A ranged from 9.72 ± 1.08 to 19.26 ± 0.75 μg/ml . In MultiDrug Resistance-positive (MDR+) cell lines, which are typically more resistant to treatment, the IC50 values were comparable and ranged from 5.40 ± 1.41 to 12.33 ± 0.78 μg/ml . This suggests that Malabaricone A might be effective against cancer cells that have developed resistance to conventional treatments.

Table 2: Cytotoxicity of Malabaricone A Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference
Triple-Negative Breast CancerMDA-MB-2318.81 ± 0.03 μM
Leukemia and Multiple Myeloma (MDR-)Various9.72 ± 1.08 to 19.26 ± 0.75 μg/ml
Leukemia and Multiple Myeloma (MDR+)Various5.40 ± 1.41 to 12.33 ± 0.78 μg/ml

Other Biological Activities

While the anticancer activity of Malabaricone A has been the focus of recent research, malabaricones as a class of compounds have been reported to exhibit a wide range of biological activities. These include:

Acetylcholinesterase inhibitory activity, which could be relevant for conditions such as Alzheimer's disease .

Angiogenic properties, which could influence blood vessel formation—a process that is important in both normal physiology and pathological conditions .

Antidiabetic effects, suggesting potential applications in the management of diabetes mellitus .

Anti-inflammatory activity, which could be beneficial for various inflammatory conditions .

Antimicrobial properties against various pathogens, indicating potential applications in infectious disease management .

Antioxidant activity, which could protect against oxidative stress-induced damage .

Nematicidal effects against certain nematodes, suggesting potential applications in agriculture or as antiparasitic agents .

Antipromastigote activity, which could be relevant for diseases caused by protozoan parasites .

While these activities have been attributed to malabaricones as a class, further studies are needed to determine the specific contribution of Malabaricone A to each of these biological effects.

Molecular Mechanisms of Action

Apoptotic Pathway Activation

Malabaricone A has been shown to induce apoptosis in cancer cells through multiple mechanisms. Cell cycle analysis indicates that Malabaricone A causes arrest during the sub-G0 phase by downregulating key regulatory proteins involved in cell cycle progression .

The apoptotic effect of Malabaricone A involves both extrinsic and intrinsic apoptotic pathways, as evidenced by increased expression levels of caspase 3, 9, and 8 . Caspase 8 is primarily associated with the extrinsic pathway, while caspase 9 is involved in the intrinsic pathway. Caspase 3 is a downstream executioner caspase that is activated by both pathways.

Assessment of protein expression patterns within apoptotic pathways has revealed that Malabaricone A treatment leads to upregulation of key apoptotic proteins, including:

  • Fas/FasL, which are involved in the extrinsic apoptotic pathway

  • TNF/TNFR1, which also contribute to extrinsic apoptosis

  • p53, a tumor suppressor protein that plays a crucial role in cell cycle regulation and apoptosis

Simultaneously, Malabaricone A treatment results in downregulation of several inhibitors of apoptosis proteins (IAPs), such as XIAP, cIAP-2, and Livin . These proteins normally prevent apoptosis, so their downregulation promotes cell death.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of Malabaricone A and its biological activities is crucial for potential drug development. In silico molecular docking studies have provided valuable insights into how Malabaricone A interacts with various target proteins.

Molecular docking analyses have revealed that Malabaricone A has a strong affinity towards various apoptotic proteins, including TNF, Fas, HTRA, Smac, and XIAP, with docking scores ranging from −5.1 to −7.2 kcal/mol . These favorable docking scores suggest stable binding interactions between Malabaricone A and these target proteins.

Molecular dynamics simulations have further confirmed the stability of these binding interactions . This computational evidence supports the experimental observations of Malabaricone A's effects on apoptotic pathways.

Table 3: Molecular Docking Scores of Malabaricone A with Apoptotic Proteins

Target ProteinDocking Score (kcal/mol)Reference
TNF-5.1 to -7.2
Fas-5.1 to -7.2
HTRA-5.1 to -7.2
Smac-5.1 to -7.2
XIAP-5.1 to -7.2

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